Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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Overview
Description
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is a complex organic compound with the molecular formula C18H16N2O4S and a molecular weight of 356.403 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate typically involves a two-step process . The first step includes the synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid using choline chloride:urea deep eutectic solvent (DES). The second step involves S-alkylation of the 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one in a microwave-induced reaction . This green synthetic procedure is efficient and environmentally friendly.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioesters.
Scientific Research Applications
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- Methyl {[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
Uniqueness
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is unique due to its methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C18H16N2O4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-9-7-12(8-10-13)20-17(22)14-5-3-4-6-15(14)19-18(20)25-11-16(21)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
JEUUYDPELQWUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC |
Origin of Product |
United States |
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